

(9-Phenyl-9H-carbazol-3-yl)boronic acid chemical properties

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Compound of Interest

Compound Name: (9-Phenyl-9H-carbazol-3-yl)boronic acid

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An In-Depth Technical Guide to (9-Phenyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (9-Phenyl-9H-carbazol-3-yl)boronic acid. This versatile compound is a critical building block in the fields of materials science and medicinal chemistry, prized for its unique electronic and structural characteristics.

Core Chemical Properties

(9-Phenyl-9H-carbazol-3-yl)boronic acid is a white to off-white solid organic compound.^[1] The core structure consists of a carbazole ring system, which is known for its excellent thermal stability and hole-transporting properties, N-substituted with a phenyl group.^{[2][3]} The boronic acid moiety at the 3-position is a key functional group that enables its use in a wide range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling.^[1]

Physicochemical Data

The fundamental physicochemical properties of (9-Phenyl-9H-carbazol-3-yl)boronic acid are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	854952-58-2	[4][5][6][7]
Molecular Formula	C ₁₈ H ₁₄ BNO ₂	[4][6][7]
Molecular Weight	287.12 g/mol	[4][5][6][7]
Appearance	White to Off-White Solid/Crystal/Powder	[1]
Melting Point	>263°C (decomposition)	[1]
Boiling Point	466.0 ± 51.0 °C (Predicted)	[1]
Density	1.20 g/cm ³	[1]

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

Parameter	Description	References
Solubility	Slightly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) with heating or sonication.	[1]
Stability	The compound is reported to be hygroscopic.	[1]
Storage	Store at room temperature or refrigerate. Keep container tightly sealed in a dry, dark place. Store away from oxidizing agents.	[1]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **(9-Phenyl-9H-carbazol-3-yl)boronic acid**. While raw spectral data is best viewed from the

source, the types of available data are listed below.

Data Type	Availability
^1H NMR	Spectra available from suppliers such as ChemicalBook.[8]
^{13}C NMR	Data available from suppliers such as ChemicalBook.[8]
Mass Spectrometry (MS)	Data available from suppliers such as ChemicalBook.[8]
Purity	Typically supplied at $\geq 98\%$ purity.[3][4][6]

Key Chemical Reactions and Experimental Protocols

The reactivity of **(9-Phenyl-9H-carbazol-3-yl)boronic acid** is dominated by the boronic acid group, making it a cornerstone for carbon-carbon bond formation.

Synthesis Protocol (Representative Method)

The synthesis of aryl boronic acids often proceeds from the corresponding aryl halide. A common method involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. The following is a representative protocol adapted from the synthesis of a similar carbazole boronic acid isomer.[9]

Reaction: 3-Bromo-9-phenyl-9H-carbazole \rightarrow **(9-Phenyl-9H-carbazol-3-yl)boronic acid**

Materials:

- 3-Bromo-9-phenyl-9H-carbazole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Triisopropyl borate

- 2 M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Nitrogen gas supply

Procedure:

- Dissolve 3-bromo-9-phenyl-9H-carbazole (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1.5 hours to allow for complete lithium-halogen exchange.
- Add triisopropyl borate (1.1 equivalents) dropwise to the reaction mixture at -78°C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
- Quench the reaction by carefully adding 2 M HCl at 0°C (ice bath).
- Remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, **(9-Phenyl-9H-carbazol-3-yl)boronic acid**.

Suzuki-Miyaura Cross-Coupling Protocol (Representative)

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for synthesizing biaryl compounds.

Reaction: **(9-Phenyl-9H-carbazol-3-yl)boronic acid** + Aryl Halide → 3-Aryl-9-phenyl-9H-carbazole

Materials:

- **(9-Phenyl-9H-carbazol-3-yl)boronic acid** (1.5 equivalents)
- Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., aqueous 2 M Na₂CO₃ or K₂CO₃, 3 equivalents)
- Solvent (e.g., 1,4-Dioxane or Toluene)
- Nitrogen gas supply

Procedure:

- To a reaction flask, add the aryl halide (1 eq.), **(9-Phenyl-9H-carbazol-3-yl)boronic acid** (1.5 eq.), and the palladium catalyst.
- Evacuate and backfill the flask with nitrogen three times.
- Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base.
- Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

- Filter the solution and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl product.

Applications and Significance

The unique structure of **(9-Phenyl-9H-carbazol-3-yl)boronic acid** makes it a highly valuable intermediate in several advanced technology and research areas.

- **Organic Electronics (OLEDs):** This compound is a vital building block for synthesizing high-performance materials used in Organic Light-Emitting Diodes (OLEDs).^{[2][10]} The N-phenylcarbazole unit provides high thermal stability and efficient hole-transport capabilities, which are critical for creating the emissive and charge-transporting layers in modern displays and lighting with high quantum efficiency and long operational lifetimes.^[2]
- **Materials Science:** Its ability to undergo Suzuki coupling allows for the precise construction of extended π -conjugated systems.^{[2][10]} This makes it useful for developing new sensor technologies, organic photovoltaics (OPVs), and advanced functional polymers.^[2]
- **Drug Discovery:** The carbazole nucleus is a known pharmacophore present in various biologically active molecules. Boron-containing compounds, particularly boronic acids, have seen a rise in drug development, with several FDA-approved drugs. The ability to use **(9-Phenyl-9H-carbazol-3-yl)boronic acid** to construct complex molecular scaffolds makes it an attractive intermediate for medicinal chemists exploring new therapeutic agents.

Visualized Workflows and Relationships

Diagrams can clarify complex relationships in chemical synthesis and applications.

Synthetic Pathway Overview

The logical flow from a precursor to the final boronic acid product is a foundational concept for its utilization.

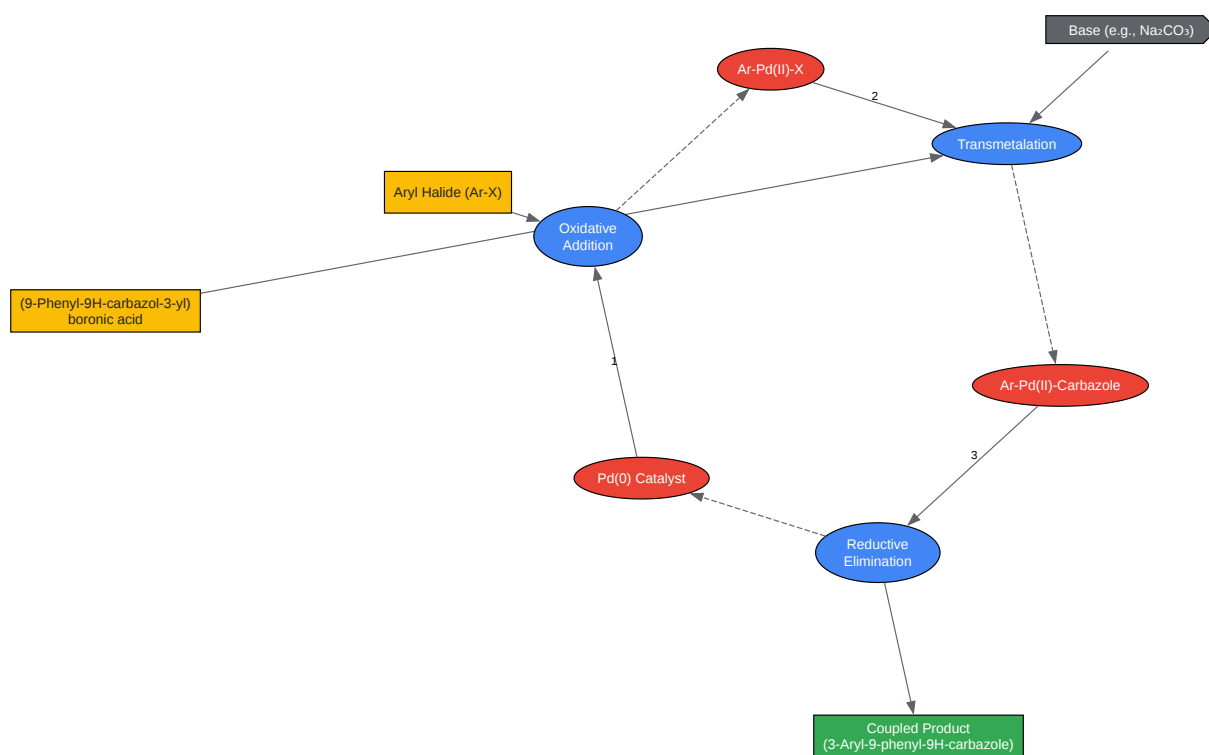


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A logical workflow for the synthesis of the title compound.

Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the role of **(9-Phenyl-9H-carbazol-3-yl)boronic acid** within the widely used Suzuki-Miyaura cross-coupling reaction, a key application for this molecule.



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Workflow of the Suzuki-Miyaura cross-coupling reaction.

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